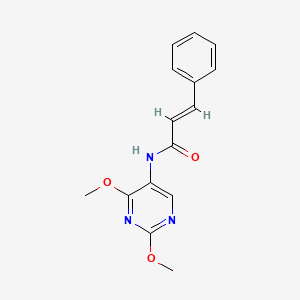

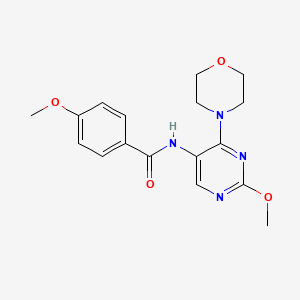

N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide” is a chemical compound . It is a derivative of cinnamamides, which are known to exhibit anti-inflammatory and analgesic activity .

Synthesis Analysis

The synthesis of cinnamamides, including “N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide”, can be achieved from methyl cinnamates and phenylethylamines. This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this method have been studied, and maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis

The molecular structure of “N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide” and its derivatives can be characterized by 1H NMR, 13C NMR, and HRMS spectra .Aplicaciones Científicas De Investigación

- Background : Fluorinated heterocycles play a crucial role in drug development, with approximately 20% of anticancer and antibiotic drugs containing fluorine atoms .

- Research Findings : N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide derivatives have been investigated for their in vitro and in vivo anticancer activities. Some of these compounds exhibit promising safety indices by reducing cytotoxicity in non-cancerous cell lines. Structure-activity relationship (SAR) studies reveal that substituents on the fluorinated heterocycles significantly impact their anticancer properties .

- Research Insights : N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide derivatives have demonstrated antimicrobial activity against various microorganisms. Researchers have explored their potential as lead structures for novel drug design, often surpassing the potency of reference drugs .

- Role of the Compound : N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide derivatives have been evaluated as blue dopants in OLEDs. Their photophysical properties make them suitable candidates for achieving blue emission in these devices .

- Compound Use : Researchers have utilized N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide in the synthesis of related compounds, demonstrating its versatility in organic synthesis .

- Specific Compound : 2,4-Dimethoxy-5-pyrimidineboronic acid, derived from N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide, finds utility in various synthetic pathways .

- Research : Ir(III) metal complexes containing N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide-derived cyclometalates have been studied. These complexes exhibit blue emission and have potential as phosphors in OLEDs .

Anticancer Activity

Antimicrobial Properties

Organic Light-Emitting Diodes (OLEDs)

Chemical Synthesis

Boronic Acid Derivatives

Phosphorescent Materials

Propiedades

IUPAC Name |

(E)-N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-20-14-12(10-16-15(18-14)21-2)17-13(19)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,19)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIACAXZMJFSFV-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NC(=O)C=CC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC=C1NC(=O)/C=C/C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2670004.png)

![3-[(2-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2670005.png)

![methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2670007.png)

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B2670008.png)

![9-(4-bromophenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2670013.png)

![Sodium 1-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2670015.png)

![(1R,5S)-8-((E)-styrylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2670017.png)

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2670018.png)